

An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-n-methyl-2-nitroaniline

CAS No.: 53484-26-7

Cat. No.: B1266883

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This guide provides a comprehensive technical overview of **4-bromo-N-methyl-2-nitroaniline** (CAS No: 53484-26-7), a key chemical intermediate.^{[1][2]} Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's nomenclature, physicochemical properties, synthesis protocols, safety considerations, and its emerging applications.

Compound Identification and Nomenclature

The unequivocally correct IUPAC name for this compound is **4-bromo-N-methyl-2-nitroaniline**.^{[2][3]} This name systematically describes the molecule's structure: a primary aniline core substituted at the nitrogen (N) atom with a methyl group, a bromine atom at position 4 of the benzene ring, and a nitro group at position 2.

- CAS Number: 53484-26-7^[2]
- Molecular Formula: C₇H₇BrN₂O₂^[2]
- Molecular Weight: 231.05 g/mol ^[4]

- Synonyms: While the IUPAC name is standard, it may be referred to as N-Methyl-4-bromo-2-nitroaniline.

Caption: 2D structure of **4-bromo-N-methyl-2-nitroaniline**.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties is fundamental for handling, characterization, and application development.

Physical Properties

Property	Value	Source
Appearance	Not specified, likely a crystalline solid.	[1]
Melting Point	97.5-98 °C	
Boiling Point	316.1 ± 32.0 °C at 760 mmHg	
Solubility	Very slightly soluble in water (0.32 g/L at 25 °C).	[5]
pKa	-1.68 ± 0.25 (Predicted)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation and purity assessment. Key spectral data for **4-bromo-N-methyl-2-nitroaniline** are available, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6]

- ¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule, confirming the presence of the methyl group, the aromatic protons, and the amine proton.
- IR Spectroscopy: Infrared spectroscopy helps identify the functional groups. Characteristic peaks would be expected for the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and methyl group, the N-O stretches of the nitro group, and the C-Br stretch.

- Mass Spectrometry: This technique confirms the molecular weight of the compound.[7]

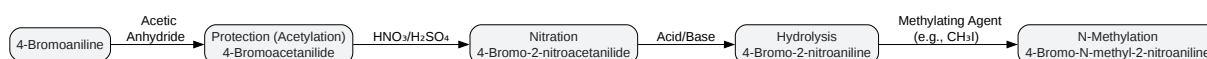
Synthesis Methodologies

The synthesis of substituted anilines like **4-bromo-N-methyl-2-nitroaniline** typically involves multi-step pathways leveraging electrophilic aromatic substitution reactions. While specific synthesis routes for the N-methylated version are less commonly published than its parent, 4-bromo-2-nitroaniline, the synthesis can be logically extrapolated from established methods.[8]

A primary strategy involves the controlled functionalization of a simpler aniline precursor.

Conceptual Synthesis Workflow

A plausible and controllable synthetic route would start from 4-bromoaniline. This approach allows for precise introduction of the functional groups, minimizing isomeric impurities.



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Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative, field-proven methodology adapted from the synthesis of similar compounds, such as 4-bromo-2-nitroaniline.[8][9] Causality: The acetylation of the amine group in Step 1 is a critical control measure. The bulky acetyl group directs the subsequent electrophilic nitration primarily to the ortho position and deactivates the ring, preventing over-nitration.

Step 1: Protection of the Amino Group (Acetylation)

- In a suitable reaction vessel, dissolve 4-bromoaniline in glacial acetic acid.

- Add acetic anhydride to the solution with stirring.
- Heat the mixture gently to facilitate the reaction, then allow it to cool.
- Pour the reaction mixture into ice water to precipitate the product, 4-bromoacetanilide.
- Filter the solid, wash with water, and dry.

Step 2: Nitration

- Carefully dissolve the dried 4-bromoacetanilide in concentrated sulfuric acid, cooling the mixture in an ice bath.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
- Add the nitrating mixture dropwise to the 4-bromoacetanilide solution, maintaining a low temperature (0-5 °C) to control the exothermic reaction and prevent side products.[9]
- After the addition is complete, stir the reaction for a specified time before pouring it onto crushed ice.
- Filter the resulting precipitate (4-bromo-2-nitroacetanilide), wash thoroughly with water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

- Reflux the 4-bromo-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[9]
- The hydrolysis will cleave the acetyl group, yielding 4-bromo-2-nitroaniline.
- Neutralize the solution and filter the solid product. Purify by recrystallization if necessary.

Step 4: N-Methylation

- Dissolve 4-bromo-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetone).

- Add a base (e.g., K_2CO_3 or NaH) to deprotonate the amine.
- Add a methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(CH_3)_2SO_4$), to the mixture.
- Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the final product, **4-bromo-N-methyl-2-nitroaniline**, using column chromatography or recrystallization.

Applications in Research and Development

Substituted nitroanilines are foundational building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.^[10] The specific arrangement of the bromo, N-methyl, and nitro groups in this molecule offers a unique combination of reactivity and electronic properties.

- **Pharmaceutical Synthesis:** The molecule serves as a versatile intermediate. The nitro group can be reduced to an amine, providing a new site for chemical modification. The bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular scaffolds essential for active pharmaceutical ingredients (APIs).^[11]
- **Dye and Pigment Chemistry:** The chromophoric nitroaniline structure is a classic component of azo dyes and other colorants.
- **Materials Science:** There is growing interest in nitroaniline derivatives for applications in nonlinear optics (NLO) due to their potential for high second-harmonic generation (SHG) efficiency.^[7]

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A robust protocol is a safe protocol. Adherence to these safety measures is non-negotiable for experimental reproducibility and personnel protection.

Hazard Identification

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin, eye, and respiratory irritation.[12] Long-term exposure may lead to organ damage.[13]

Personal Protective Equipment (PPE)

- **Engineering Controls:** Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[14]
- **Hand Protection:** Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use.[14]
- **Eye Protection:** Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[14]
- **Body Protection:** A lab coat must be worn to protect skin and clothing.[1]

Handling and Storage

- **Handling:** Avoid creating dust. Use spatulas for transferring solids.[14] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents, heat, sparks, and flames.[1][13]

First Aid Measures

- **Skin Contact:** Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1]
- **Eye Contact:** Rinse cautiously with water for at least 15 minutes, separating eyelids to ensure thorough flushing.[1]

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[\[1\]](#)
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[1\]](#)

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